molecular formula C23H27NO3 B12588067 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-24-8

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

Cat. No.: B12588067
CAS No.: 644979-24-8
M. Wt: 365.5 g/mol
InChI Key: ONDHTWFAXVSBRH-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is a benzamide derivative characterized by a cyclohexyl ring substituted with a 3-methylbenzoyl group and a benzamide moiety containing methoxy and methyl substituents. The methoxy group enhances lipophilicity and may influence metabolic stability, while the methyl substituents could modulate steric interactions with biological targets.

Properties

CAS No.

644979-24-8

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H27NO3/c1-16-9-7-10-18(15-16)21(25)23(13-5-4-6-14-23)24-22(26)19-11-8-12-20(27-3)17(19)2/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26)

InChI Key

ONDHTWFAXVSBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the synthesized compounds can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides in higher yields of 40-72% .

Chemical Reactions Analysis

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C19H25N1O2C_{19}H_{25}N_{1}O_{2} and a complex structure that includes a methoxy group, a cyclohexyl group, and a benzamide moiety. Understanding its chemical structure is crucial for elucidating its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide exhibit anticancer properties. For instance, organotin(IV) carboxylates have been shown to inhibit the synthesis of essential macromolecules and interfere with mitochondrial metabolism, leading to apoptosis in cancer cells .

Case Study:
A study published in ResearchGate demonstrated that certain benzamide derivatives possess significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) highlighted that modifications on the benzamide core could enhance anticancer activity, suggesting that 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide might exhibit similar effects .

Neuroleptic Activity

Benzamides are widely studied for their neuroleptic properties. Research has shown that derivatives of benzamides can effectively inhibit apomorphine-induced stereotyped behavior in animal models, indicating potential use in treating psychotic disorders .

Case Study:
In a comparative study, one compound was found to be significantly more potent than haloperidol, a standard antipsychotic. This suggests that modifications in the structure of benzamides can lead to enhanced therapeutic profiles .

Drug Formulation

The unique structural characteristics of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide allow for the development of novel drug formulations aimed at specific therapeutic targets. Its lipophilicity may enhance bioavailability and facilitate crossing the blood-brain barrier.

Data Table: Potential Drug Formulations

Formulation TypeActive IngredientTarget ConditionDelivery Method
Oral Tablet3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamidePsychotic DisordersOral
Injectable3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamideCancer TreatmentIntravenous
Topical Cream3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamideLocalized Pain ReliefTransdermal

Toxicological Studies

Understanding the safety profile of new compounds is critical for their development into pharmaceuticals. Toxicological assessments indicate that benzamide derivatives generally exhibit low toxicity levels, making them suitable candidates for further development.

Case Study:
A comprehensive toxicological evaluation revealed that certain benzamide derivatives showed nontoxic effects at therapeutic doses, reinforcing their potential as safe therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural Analogues in Opioid Receptor Agonists

Several benzamide derivatives with cyclohexyl or piperidinyl substituents have been studied as opioid receptor agonists. Key examples include:

AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)
  • Structural Features: Chloro substituents at positions 3 and 4 on the benzamide ring, a dimethylamino group on the cyclohexyl moiety.
  • Key Differences vs. Target Compound :
    • Substituents : AH-7921’s chloro groups enhance electron-withdrawing effects and receptor binding affinity, whereas the target compound’s methoxy and methyl groups are electron-donating, likely reducing opioid activity.
    • Molecular Weight : AH-7921 (MW: ~369.33 g/mol) vs. target compound (estimated MW: ~379.4 g/mol).
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide)
  • Structural Features : Similar to AH-7921 but with an additional N-methyl group on the benzamide nitrogen.
  • Pharmacological Activity : Potent μ-opioid agonist with rapid clearance and high risk of toxicity .
  • Key Differences : The N-methylation in U-47700 increases metabolic stability compared to the target compound’s unmodified benzamide nitrogen.

Benzamide Derivatives with Varied Substituents

and –21 describe compounds with structural diversity, highlighting how substituent choice impacts properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
2-Chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide Chloro, oxadiazole ring 333.82 Screening compound for bioactivity
2-Amino-4-bromo-N-{1-[(cyanomethyl)carbamoyl]cyclohexyl}benzamide Bromo, amino, cyanomethyl group 389.25 Crystallographic characterization
AH-7959 (3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]benzamide) Piperidinyl substituent 369.33 Predicted high lipophilicity (pKa 13.57)

Key Observations :

  • Halogen vs.
  • Cyclohexyl Modifications : Substituents like piperidinyl (AH-7959) or oxadiazole () introduce heteroatoms that may enhance hydrogen bonding or metabolic stability.

Pharmacokinetic and Toxicological Considerations

  • Nitrosoureas with Cyclohexyl Moieties : Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () exhibit rapid plasma degradation and cerebrospinal fluid penetration due to lipophilicity. The target compound’s methoxy group may reduce CNS penetration compared to chloro analogues .
  • The target compound’s lack of strong electron-withdrawing groups (e.g., Cl) may mitigate opioid receptor binding and related risks.

Biological Activity

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C23H27NO
  • Molecular Weight : 365.5 g/mol
  • Structure : The compound features a methoxy group, a methyl group, and a cyclohexyl moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activities of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide have been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds similar to 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cell lines, indicating potent antiproliferative effects .
  • Hepatocarcinoma and Leukemia : In vitro studies have assessed the cytotoxicity of related benzamide derivatives against hepatocarcinoma (Huh7) and acute myeloid leukemia (THP-1) cells, with varying degrees of effectiveness noted .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Gram-positive Bacteria : Related derivatives exhibited selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM for certain derivatives .

Case Studies

Several case studies have explored the biological effects of benzamide derivatives, providing insights into their mechanisms of action.

  • Inhibition of Cell Division :
    A study on 3-Methoxybenzamide (a structural analogue) revealed that it inhibits cell division in Bacillus subtilis, leading to filamentation and lysis. This effect was attributed to the inhibition of the FtsZ protein involved in bacterial cell division .
  • Antiviral Properties :
    Some studies have evaluated the antiviral activity of benzamide derivatives against viruses like dengue and HIV. While specific data on 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is limited, related compounds showed promising results with EC50 values indicating moderate antiviral efficacy .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReferences
AnticancerMCF-71.2 - 5.3 µM
AnticancerHuh7Varies
AnticancerTHP-1Varies
AntimicrobialStaphylococcus aureusMIC = 8 µM
AntimicrobialEnterococcus faecalisMIC = 8 µM

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